molecular formula C9H11N3 B037558 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine CAS No. 112581-74-5

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B037558
M. Wt: 161.2 g/mol
InChI Key: CMVBAPBWJKFPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05017212

Procedure details

A mixture of 9.7 g of 3-amino-5-methylpyrazole, 13 ml of acetylacetone and 50 ml of isopropanol is heated under reflux for 3 hours. After distilling isopropanol off, the residue is dissolved in dichloromethane, washed with water and dried over anhydrous magnesium sulfate when chloroform is distilled off, 12.7 g of the title compound is obtained as crystals. mp. 70°-73° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.[C:8]([CH2:11][C:12](=O)[CH3:13])(=O)[CH3:9]>C(O)(C)C>[CH3:7][C:5]1[CH:6]=[C:2]2[N:1]=[C:8]([CH3:9])[CH:11]=[C:12]([CH3:13])[N:3]2[N:4]=1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
NC1=NNC(=C1)C
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
After distilling isopropanol off, the residue
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate when chloroform
DISTILLATION
Type
DISTILLATION
Details
is distilled off

Outcomes

Product
Name
Type
product
Smiles
CC1=NN2C(N=C(C=C2C)C)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.